(Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with an allyl group at position 3 and a methylsulfonyl group at position 4. The acetylated benzamide moiety is linked to the thiazole ring via an imine bond in the Z-configuration.
Properties
IUPAC Name |
4-acetyl-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-4-11-22-17-10-9-16(28(3,25)26)12-18(17)27-20(22)21-19(24)15-7-5-14(6-8-15)13(2)23/h4-10,12H,1,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUSZWWGTKMHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications as derived from various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a thiazole ring, which is known for its diverse biological properties. The presence of the acetyl and methylsulfonyl groups enhances its pharmacological profile.
Research indicates that compounds containing thiazole moieties exhibit various mechanisms of action, including:
- Enzyme Inhibition : Thiazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target in Alzheimer’s disease treatment. Studies have demonstrated that similar compounds can achieve IC50 values as low as 2.7 µM against AChE .
- Antiviral Activity : Certain derivatives have demonstrated antiviral properties, particularly against Hepatitis C virus (HCV), by inhibiting viral replication mechanisms .
- Antimicrobial Properties : Thiazole-based compounds have also exhibited significant antimicrobial activity, making them candidates for further development in treating infections .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies and Research Findings
- Acetylcholinesterase Inhibition Study : A series of thiazole derivatives were synthesized and evaluated for their ability to inhibit AChE. The most potent compound exhibited an IC50 value of 2.7 µM, indicating strong potential for treating cognitive disorders like Alzheimer’s disease .
- Antiviral Efficacy : In a study focused on HCV, compounds similar to this compound were found to effectively inhibit viral replication, showcasing the compound's potential in antiviral therapy .
- Antimicrobial Activity Assessment : Research on thiazole derivatives indicated significant antimicrobial effects against various bacterial strains, suggesting that modifications in the thiazole structure could enhance efficacy against resistant pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with benzamide-thiazole/thiadiazole hybrids and sulfonamide-containing analogs from the provided evidence. Key structural and physicochemical differences are highlighted.
Structural Analogues from Thiadiazole and Thiazole Derivatives
2.1.1. N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)
- Structure : Features a thiadiazole ring substituted with phenyl and isoxazole groups, linked to benzamide.
- Physicochemical Data :
Comparison : Unlike the target compound, 6 lacks a methylsulfonyl group and instead incorporates an isoxazole ring. The absence of sulfonyl groups may reduce its polarity and metabolic stability compared to the target compound .
2.1.2. N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a)
- Structure : Combines thiadiazole, pyridine, and benzamide moieties with acetyl and methyl substituents.
- Physicochemical Data :
Comparison : The acetyl group in 8a mirrors that in the target compound, but the pyridine-thiadiazole scaffold differs from the benzo[d]thiazole core. The higher melting point of 8a (290°C vs. undetermined for the target) suggests stronger intermolecular interactions, likely due to aromatic stacking .
Sulfonamide-Containing Analogues
2.2.1. (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (Compound 1007540-88-6)
- Structure : Shares the benzo[d]thiazole core with the target compound but substitutes the methylsulfonyl group with an azepane-sulfonyl moiety and includes a 4-fluoro substituent.
- The fluorine atom may improve metabolic stability and bioavailability compared to the target compound’s methylsulfonyl group .
2.2.2. 4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (850909-90-9)
- Structure : Features an ethoxy group at position 6 and an ethyl substituent at position 3 on the benzothiazole ring.
- Ethyl substitution at position 3 may reduce steric hindrance relative to the allyl group in the target .
Physicochemical and Spectroscopic Comparisons
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups (IR) | Yield (%) |
|---|---|---|---|---|
| Target Compound | Not reported | Not reported | C=O (acetyl), SO₂ (sulfonyl) | Not reported |
| N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) | 348.39 | 160 | C=O (1606 cm⁻¹) | 70 |
| N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) | 414.49 | 290 | C=O (1679, 1605 cm⁻¹) | 80 |
| (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide | Not reported | Not reported | SO₂ (sulfonyl) | Not reported |
Research Implications
- Synthetic Accessibility : The target compound’s allyl and methylsulfonyl groups may complicate synthesis compared to simpler analogs like 6 or 8a , which achieve yields of 70–80% .
- Biological Activity : Sulfonyl-containing analogs (e.g., 1007540-88-6 ) are often explored for enzyme inhibition (e.g., carbonic anhydrase), suggesting the target compound could share similar applications .
- Thermal Stability : High melting points in thiadiazole derivatives (e.g., 8a at 290°C) imply robust crystalline packing, a property that may vary in the target compound due to its allyl substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
